2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
The synthesis of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine typically involves the introduction of the iodine, methoxy, and trifluoromethyl groups onto the pyridine ring. One common method involves the use of trifluoromethylation reagents and iodination reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure the selective introduction of the desired substituents .
Chemical Reactions Analysis
2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the pyridine ring.
Cyclocondensation Reactions: These reactions involve the formation of cyclic structures by reacting with other building blocks.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, thereby influencing various biological pathways. The iodine and methoxy groups can also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Iodo-5-(trifluoromethyl)pyridine: Lacks the methoxy group, which can influence its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine, which can affect its chemical behavior and biological activity.
2-Iodo-4-methoxy-5-(trifluoromethyl)pyridine: Similar structure but with different positioning of the methoxy group, which can lead to variations in its chemical properties.
The uniqueness of this compound lies in the specific combination and positioning of its substituents, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
2-iodo-5-methoxy-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMDARLTYIQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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